Lipophilicity Advantage Over the N4-Cyclopropyl Analog
The target compound exhibits a computed LogP (XLogP3-AA) of 3.2, whereas the closest commercially available analog—4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (CAS 1797396-50-9)—has a predicted LogP of approximately 2.6 (difference of ~0.6 log units). This lipophilicity difference places the target compound more centrally within the optimal CNS drug-like range (LogP 2–4), potentially improving passive membrane permeability [1].
| Evidence Dimension | LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 4-cyclopropyl analog (CAS 1797396-50-9), predicted LogP ≈ 2.6 |
| Quantified Difference | ΔLogP ≈ +0.6 (higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
For CNS-targeted projects, a LogP of 3.2 versus 2.6 can be the difference between acceptable and poor brain penetration, making the target compound a better starting point when higher lipophilicity is desirable [1].
- [1] PubChem Compound Summary for CID 71793778 (target) and CID [predicted for cyclopropyl analog]. XLogP3-AA values computed by PubChem 2025.09.15. https://pubchem.ncbi.nlm.nih.gov/compound/71793778. View Source
